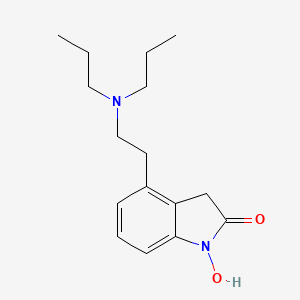

4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one

Description

Contextualization within the Indolin-2-one Chemical Class

The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with diverse biological activities. nih.govsolubilityofthings.com This heterocyclic framework, consisting of a fused benzene (B151609) and pyrrolidin-2-one ring system, serves as a versatile template for the design of novel therapeutic agents. nih.govnih.gov Derivatives of indolin-2-one have demonstrated a wide array of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.govnih.gov The adaptability of the indolin-2-one core allows for substitutions at various positions, leading to a broad chemical space for the development of compounds with specific biological targets. nih.govnih.gov The significance of this chemical class is further highlighted by the successful development of drugs like Sunitinib, a multi-kinase inhibitor used in cancer therapy, which features the indolin-2-one scaffold. nih.govnih.gov

Relation to Known Bioactive Compounds and Pharmaceuticals (e.g., Ropinirole Metabolite/Impurity)

The primary significance of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one lies in its direct relationship with Ropinirole, a potent non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. nih.govpharmaffiliates.com Specifically, 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is identified as N-Hydroxy Ropinirole, a potential metabolite and impurity of Ropinirole. pharmaffiliates.comsynthinkchemicals.com The metabolic pathways of Ropinirole predominantly involve N-despropylation and hydroxylation, mediated primarily by the cytochrome P450 enzyme CYP1A2. nih.govnih.gov The formation of hydroxylated metabolites is a key aspect of its biotransformation. nih.govnih.gov As an impurity, N-Hydroxy Ropinirole is of critical interest in the pharmaceutical industry to ensure the purity, safety, and efficacy of Ropinirole drug products. nih.govnih.gov

Historical Overview of Research on Analogous Chemical Structures

Research into hydroxylated indole (B1671886) derivatives has a rich history, driven by their presence in natural products and their potential as therapeutic agents. The synthesis of N-hydroxyindoles has been an area of interest, with various methods developed for their preparation. nih.govunito.it Early studies focused on understanding the fundamental chemistry and reactivity of these compounds. More recent research has explored the synthesis and biological activities of 3-hydroxyindolin-2-one (B1221191) derivatives, which, like the N-hydroxy counterparts, possess a key hydroxyl functional group that can influence their biological properties. rsc.orgnih.gov The introduction of a hydroxyl group onto the indolin-2-one scaffold can significantly impact factors such as solubility, metabolic stability, and receptor binding affinity. The study of N-hydroxy amides, a functional group present in N-hydroxyindolin-2-ones, has revealed their unique structural and electronic properties, including their ability to act as strong hydrogen bond donors. nih.govnih.gov This foundational research on analogous structures provides a basis for understanding the chemical and biological characteristics of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one.

Rationale for Investigating 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in Academic Settings

The investigation of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in academic research is propelled by its multifaceted relevance in medicinal and analytical chemistry.

Importance as a Potential Metabolic Product

Understanding the metabolic fate of pharmaceuticals is a cornerstone of drug development. Ropinirole is extensively metabolized in the liver, with hydroxylation being a major pathway. nih.govnih.gov The study of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one as a potential metabolite provides crucial insights into the biotransformation of Ropinirole. In vitro studies using human liver microsomes have been instrumental in identifying the metabolic pathways of Ropinirole. researchgate.net Characterizing such metabolites is essential for a complete understanding of the drug's pharmacokinetic and pharmacodynamic profile.

Relevance in Impurity Profiling and Drug Substance Purity Research

The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Regulatory agencies require rigorous characterization and control of impurities. nih.govnih.gov 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one has been identified as a potential impurity in Ropinirole drug substance. nih.govresearchgate.net Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, and light, are performed to identify potential degradation products. nih.govresearchgate.net The identification and characterization of N-Hydroxy Ropinirole in such studies are vital for developing robust analytical methods to monitor and control its levels in the final drug product. researchgate.netresearchgate.net

Structural Features of Academic Interest

The structure of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one presents several features of academic interest. The N-hydroxy amide functionality is known to influence the conformational preferences of the molecule. nih.govnih.gov The N-hydroxy group can participate in intramolecular and intermolecular hydrogen bonding, which can affect the compound's crystal packing and its interactions with biological macromolecules. nih.govnih.gov The study of the conformational equilibrium and the electronic properties of the N-hydroxyindolin-2-one ring system can provide valuable information for the design of other bioactive molecules. Spectroscopic and theoretical studies can elucidate the subtle structural nuances conferred by the N-hydroxy group, contributing to a deeper understanding of structure-activity relationships within this class of compounds. ufms.br

Overview of Research Approaches and Methodologies

The investigation of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is intrinsically linked to the broader research on the metabolism of Ropinirole. Methodologies are designed to isolate, identify, and quantify metabolites from various biological matrices and to understand the enzymatic processes involved in their formation. These approaches can be broadly categorized into analytical techniques and in vitro metabolic studies.

Analytical Methodologies:

A variety of sophisticated analytical techniques are employed for the detection and quantification of Ropinirole and its metabolites, including N-Hydroxyropinirole. High-performance liquid chromatography (HPLC) is a cornerstone of this analysis, often coupled with ultraviolet (UV) detection. For enhanced sensitivity and specificity, particularly in complex biological samples, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. These techniques allow for the precise measurement of the compound even at very low concentrations. Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution, which is crucial when separating multiple metabolites from the parent drug. The selection of the analytical method often depends on the specific requirements of the study, such as the need for high throughput in pharmacokinetic screenings or high sensitivity for metabolite identification.

Table 1: Analytical Techniques for the Study of Ropinirole and its Metabolites

| Technique | Abbreviation | Key Features |

| High-Performance Liquid Chromatography | HPLC | A fundamental separation technique used for identifying and quantifying components in a mixture. biotech-asia.orgresearchgate.netijpbs.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly sensitive and selective detection. biotech-asia.orgresearchgate.net |

| Ultra-High-Performance Liquid Chromatography | UHPLC | An advanced form of HPLC that uses smaller particle size columns to achieve faster and more efficient separations. nih.govresearchgate.net |

In Vitro Metabolic Studies:

To elucidate the metabolic pathways leading to the formation of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, in vitro systems that mimic the metabolic processes in the liver are utilized. Human liver microsomes are a common tool in these studies as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov By incubating the parent drug, Ropinirole, with these microsomes, researchers can identify the resulting metabolites.

Further investigations involve the use of specific recombinant CYP enzymes to pinpoint which particular enzyme is responsible for a specific metabolic transformation. nih.govresearchgate.net For Ropinirole, studies have identified CYP1A2 as the primary enzyme responsible for its metabolism, including hydroxylation and N-despropylation pathways. nih.govresearchgate.netdrugbank.comnih.gov The involvement of other enzymes, such as CYP3A, has also been noted, particularly at higher concentrations of the drug. nih.gov

Table 2: Key In Vitro Systems for Metabolite Formation Studies

| In Vitro System | Description |

| Human Liver Microsomes | Subcellular fractions of liver cells containing a high concentration of drug-metabolizing enzymes. nih.gov |

| Recombinant CYP Enzymes | Individually expressed cytochrome P450 enzymes used to determine the specific enzyme responsible for a metabolic reaction. nih.govresearchgate.net |

Pharmacokinetic Studies:

While specific pharmacokinetic studies focusing solely on 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one are not extensively documented, its pharmacokinetic profile is inherently a part of the broader pharmacokinetic studies of Ropinirole. These studies involve the administration of Ropinirole to subjects, followed by the collection of biological samples (e.g., plasma, urine) at various time points. The concentrations of the parent drug and its major metabolites, including N-Hydroxyropinirole, are then measured using the analytical techniques mentioned above. This data allows for the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of Ropinirole and provides insights into the exposure levels of its metabolites. researchgate.netdrugbank.comnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1-hydroxy-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-9-17(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)18(15)20/h5-7,20H,3-4,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJILQRDDQRQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726346 | |

| Record name | 4-[2-(Dipropylamino)ethyl]-1-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954117-22-7 | |

| Record name | N-Hydroxyropinirole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954117227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Dipropylamino)ethyl]-1-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYROPINIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG1UC3K9XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies

Retrosynthetic Analysis of the Indolin-2-one Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For the indolin-2-one scaffold, a primary disconnection occurs at the amide bond within the heterocyclic ring. This leads to a 2-aminophenylacetic acid derivative, which can be formed from a corresponding 2-nitrophenylacetic acid precursor through reduction of the nitro group followed by spontaneous or catalyzed intramolecular cyclization. google.com

Another key disconnection targets the C3-C3a bond, suggesting a pathway involving the cyclization of an N-aryl acetamide (B32628). Further simplification of the 2-nitrophenylacetic acid precursor often involves disconnecting the acetic acid side chain, leading back to a substituted toluene (B28343) derivative, such as 2-methyl-3-nitrotoluene, which can be elaborated into the required phenylacetic acid structure. google.com This systematic deconstruction allows for the identification of several feasible synthetic routes starting from basic aromatic compounds.

Methodologies for the Synthesis of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one

The forward synthesis of the title compound involves several key stages, each with specific methodological considerations.

The formation of the indolin-2-one core is a critical step in the synthesis. A prevalent method involves the reductive cyclization of a 2-nitrophenylacetic acid derivative. google.com For instance, precursors such as 2-nitrophenyl acetic acids can be reduced, often through catalytic hydrogenation, which reduces the nitro group to an amine. This intermediate amine then undergoes spontaneous intramolecular cyclization to form the indolin-2-one ring system. google.com

Alternative strategies include intramolecular cyclizations of N-acyliminium ions or Curtius rearrangement of acyl azides derived from homophthalic acid, followed by cyclization. researchgate.net A particularly relevant approach for the parent compound, Ropinirole, involves the cyclization of 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide. This reaction can be promoted by reagents that facilitate the intramolecular condensation to form the five-membered lactam ring. google.com

The introduction of the hydroxyl group at the N1 position of the indolin-2-one ring is a distinguishing feature of the target molecule. There are several established synthetic routes to achieve N-hydroxylation. nih.gov One common method is the intramolecular reductive cyclization of ortho-substituted nitroaromatic compounds, such as 2-(2-nitrophenyl)aldehydes or ketones. nih.govresearchgate.net

Another effective strategy involves the annulation of nitrosoarenes with specific alkynes, which can regioselectively produce N-hydroxyindoles. unito.it This method is noted for its atom and step economy. unito.it For pre-formed indole (B1671886) or indolinone scaffolds, direct oxidation at the nitrogen atom can be challenging. Therefore, syntheses often rely on cyclizing a precursor that already contains the N-hydroxy functionality. google.com For example, cyclizing an N-hydroxyacetamide derivative, such as 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide, directly yields the N-hydroxyindolin-2-one structure. google.com This approach avoids the need for a separate, and potentially low-yielding, N-oxidation step on the heterocyclic core.

The dipropylaminoethyl side chain at the C4 position is typically introduced onto the aromatic ring before the cyclization to form the indolin-2-one core. The synthesis of Ropinirole, the non-hydroxylated analog, provides a useful template. The process often starts with a precursor like 2-methyl-3-nitrophenylacetic acid. google.com This starting material can be converted to an amide, which is then reduced. The resulting 2-methyl-3-nitrophenethylamine can be N-alkylated with propyl groups to form N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine.

Subsequently, the methyl group on the aromatic ring is functionalized to an acetic acid or acetamide group, setting the stage for the final cyclization step. google.com An alternative approach involves the direct alkylation of a pre-formed indolin-2-one at the C4 position, although this can present challenges with regioselectivity. A more controlled method involves constructing the side chain on the phenyl ring of a precursor like 2-phenyl-N-hydroxyacetamide before the final ring-closing reaction. google.com

Optimizing reaction conditions is crucial for maximizing product yield and purity. This involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time. For the synthesis of indolin-2-one derivatives, key steps like cyclization and side-chain incorporation are often the focus of optimization studies. researchgate.netnih.gov

In the synthesis of related 3,3-di(indolyl)indolin-2-ones, for example, researchers found that the choice of catalyst and temperature significantly impacted the yield. researchgate.net A study might compare different catalysts, catalyst loadings, and temperatures to identify the ideal conditions.

Table 1: Example of Reaction Condition Optimization for a Hypothetical Cyclization Step

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Catalyst A | 5 | Toluene | 80 | 65 |

| 2 | Catalyst A | 10 | Toluene | 80 | 78 |

| 3 | Catalyst B | 10 | Toluene | 80 | 55 |

| 4 | Catalyst A | 10 | Dioxane | 80 | 72 |

| 5 | Catalyst A | 10 | Toluene | 100 | 85 |

| 6 | Catalyst A | 10 | Toluene | 60 | 60 |

This table is illustrative and based on general optimization principles for similar reactions. researchgate.net

For the incorporation of side chains via N-alkylation, the choice of base and solvent is critical to ensure efficient reaction and minimize side products. nih.gov Similarly, in reductive cyclization reactions, the selection of the reducing agent (e.g., catalytic hydrogenation with Pd/C, transfer hydrogenation) and reaction conditions can be fine-tuned to achieve high yields of the desired indolin-2-one core. google.com

Parallel and High-Throughput Synthesis Techniques for Analog Generation

Parallel and high-throughput synthesis techniques are foundational in modern medicinal chemistry for the rapid generation of compound libraries, enabling efficient exploration of structure-activity relationships (SAR). purdue.edu These methodologies allow for the simultaneous synthesis of numerous analogs, which can be screened to identify compounds with improved potency, selectivity, or pharmacokinetic properties. While specific high-throughput synthesis documentation for 4-(2-(dipropylamino)ethyl)-1-hydroxyindolin-2-one is not extensively detailed in the provided literature, the principles can be applied based on the synthesis of related heterocyclic structures.

High-throughput experimentation (HTE) serves as a potent tool for discovering novel reaction conditions and optimizing challenging chemical transformations in a fraction of the time required by traditional methods. purdue.edu The synthesis of 4-hydroxy indole, a core structural component, has been approached using high-throughput methods starting from indenone or its substituted derivatives. onlinescientificresearch.com This approach suggests the feasibility of applying similar strategies to generate a diverse library of indolinone-based analogs.

The generation of analogs for 4-(2-(dipropylamino)ethyl)-1-hydroxyindolin-2-one could be achieved through a parallel synthesis workflow. This would involve modifying key positions of the molecule:

The Amino Side Chain: A variety of secondary amines could be used in place of dipropylamine (B117675) to explore the impact of different alkyl or cyclic substituents on biological activity.

The Indolinone Core: Substituents could be introduced at various positions on the aromatic ring of the indolinone scaffold to modulate electronic and steric properties.

By utilizing automated liquid handlers and parallel reaction blocks, a library of such analogs could be synthesized efficiently. Subsequent analysis, often incorporating rapid techniques like desorption electrospray ionization mass spectrometry (DESI-MS), allows for the swift confirmation of product formation across hundreds of unique reaction conditions. purdue.edu

Synthesis of Deuterated and Isotopically Labeled Variants for Research Purposes

The synthesis of deuterated and other isotopically labeled variants of parent compounds is crucial for various research applications, including metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative bioanalysis by mass spectrometry. The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), can alter the metabolic profile of a drug by slowing down metabolic processes that involve the cleavage of carbon-deuterium bonds (the kinetic isotope effect).

While a specific synthetic route for deuterated 4-(2-(dipropylamino)ethyl)-1-hydroxyindolin-2-one is not detailed in the available literature, general methods for introducing deuterium into organic molecules are well-established. For instance, deuterated analogs of related compounds, such as N-Despropyl Ropinirole-d3, are known, indicating that isotopic labeling within this chemical class is a recognized practice. pharmaffiliates.com

Common strategies for deuteration that could be applied include:

Reduction with a Deuterium Source: Introducing deuterium by using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), or through catalytic hydrogenation with deuterium gas (D2). google.com

Use of Deuterated Starting Materials: Incorporating deuterium by starting the synthesis with isotopically labeled precursors.

Hydrogen-Deuterium Exchange Reactions: Exchanging specific protons on the molecule with deuterium under acidic or basic conditions using a deuterium source like D2O.

A potential approach for synthesizing a deuterated variant of the target compound could involve the reductive amination step used to form the dipropylaminoethyl side chain, employing a deuterated reducing agent to label the positions adjacent to the nitrogen atom. Such labeled compounds are invaluable tools for distinguishing between the parent compound and its metabolites in complex biological matrices.

Impurity Synthesis and Characterization for Analytical Reference

In pharmaceutical development and manufacturing, the identification, synthesis, and characterization of impurities are critical for ensuring the quality, safety, and efficacy of an active pharmaceutical ingredient (API). Regulatory agencies require stringent control of impurities, making the availability of well-characterized impurity reference standards essential.

Several potential impurities related to the synthesis of 4-(2-(dipropylamino)ethyl)-1-hydroxyindolin-2-one and its parent drug, ropinirole, have been identified and characterized. nih.gov The detection of these impurities is often accomplished using reverse-phase high-performance liquid chromatography (HPLC), while their structures are elucidated using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). nih.gov

The synthesis of these impurities is necessary to provide certified reference standards for analytical method development, validation, and routine quality control testing. These standards allow for the accurate quantification of impurities present in the final drug substance.

Below is a table of known related compounds and impurities, which are synthesized for use as analytical reference standards.

| Compound Name | Role/Type | CAS Number | Molecular Formula |

|---|---|---|---|

| 4-[2-(Propylamino)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride | Impurity A | 173990-76-6 | C13H18N2O · HCl |

| 4-[2-(Dipropylamino)ethyl]-1H-indol-2,3-dione Hydrochloride | Impurity C / Ropinirole Related Compound B | 221264-21-7 | C16H22N2O2 · HCl |

| 4-(2-(Dipropylamino)ethyl)-3-(hydroxyimino)indolin-2-one | Impurity / Metabolite | 2734474-99-6 | C16H23N3O2 |

| 4-[2-(Dipropylamino)ethyl]-3-methylidene-1,3-dihydro-2H-indol-2-one Hydrochloride | Ropinirole EP Impurity E | 221264-33-1 | C16H24N2O · HCl |

| 4-Vinylindolin-2-one | Impurity | 120427-93-2 | C10H9NO |

| 4-(2-(Dipropylamino)ethyl)-1-(hydroxymethyl)indoline-2,3-dione | Related Compound | NA | C17H24N2O3 |

Preclinical Pharmacological Investigations

In Vitro Binding and Receptor Profiling Studies

Comprehensive in vitro binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets. Such studies would typically involve radioligand binding assays to measure the displacement of a known radioactive ligand from a specific receptor by the test compound, in this case, 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) would quantify the compound's binding affinity.

Dopamine (B1211576) Receptor Subtype Affinity and Selectivity (D1, D2, D3, D4)

No specific binding affinity data (Ki or IC50 values) for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one at dopamine D1, D2, D3, or D4 receptor subtypes have been reported in the accessible scientific literature. For context, its parent compound, Ropinirole, is known to be a potent agonist at the D2, D3, and D4 dopamine receptor subtypes.

Serotonin (B10506) Receptor Binding Assays

Information regarding the binding profile of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one at various serotonin (5-HT) receptor subtypes is not available. Studies on Ropinirole have indicated weak activity at 5-HT2 receptors and inactivity at 5-HT1 receptors.

Opioid Receptor Affinity and Selectivity

There is no available data on the in vitro binding affinity of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one for mu (µ), delta (δ), or kappa (κ) opioid receptors.

Other Neurotransmitter Receptor Systems

Investigations into the binding of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one to other neurotransmitter systems, such as adrenergic, histaminergic, or cholinergic receptors, have not been documented in the public domain.

Cellular Assay Systems for Functional Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. These assays are typically conducted in cell lines genetically engineered to express the receptor of interest.

Agonist/Antagonist Activity Evaluation

There is a lack of published studies evaluating the functional activity of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one at any neurotransmitter receptor. Therefore, its potential to act as an agonist or antagonist at dopamine, serotonin, opioid, or other receptors remains uncharacterized.

Receptor Internalization and Signaling Pathway Modulation

Currently, there is a notable absence of specific research data in publicly available scientific literature concerning the direct effects of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one on receptor internalization and the modulation of specific signaling pathways.

While the parent compound, Ropinirole, is a well-documented dopamine D2 and D3 receptor agonist that influences downstream signaling cascades, specific studies detailing if and how 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one interacts with these or other receptors to induce internalization or modulate signaling are not available. The functional consequences of the N-hydroxy substitution on the indolinone core in terms of receptor interaction and subsequent cellular signaling remain to be elucidated through dedicated preclinical investigations.

Enzyme Inhibition/Activation Profiling (e.g., Kinases, Monooxygenases)

Detailed enzymatic inhibition or activation profiles for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one are not extensively documented in the current body of scientific research. The metabolism of its parent compound, Ropinirole, is known to be primarily mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 at higher concentrations wikipedia.orgnih.gov. Ropinirole undergoes N-despropylation and hydroxylation to form its metabolites nih.govnih.gov.

While it is established that 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is a metabolite, its specific inhibitory or activating effects on various enzymes, including kinases and monooxygenases, have not been the subject of dedicated published studies. Therefore, a comprehensive understanding of its potential to modulate enzymatic activity is currently lacking.

In Vitro Studies in Non-Human Primary Cells and Cell Lines

Neuronal Cell Models (e.g., PC12 cells, primary cultures)

There is a significant lack of specific in vitro studies investigating the effects of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in neuronal cell models such as PC12 cells or primary neuronal cultures.

In contrast, the parent compound, Ropinirole, has been studied in such models. For instance, Ropinirole has been shown to protect PC12 cells expressing D2 receptors from oxidative stress-induced cell death, an effect that is dependent on the activation of the Akt signaling pathway researchgate.net. However, it is crucial to note that these findings pertain to Ropinirole and cannot be directly extrapolated to its N-hydroxy metabolite. Without specific experimental data, the neuro-pharmacological activity of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in neuronal cell models remains unknown.

Cytotoxicity Assessment in Non-Targeted Cell Lines

There is no specific information available from published studies regarding the cytotoxicity assessment of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in non-targeted cell lines. The potential for off-target toxicity of this specific metabolite has not been a focus of dedicated preclinical research.

Preclinical In Vivo Pharmacodynamic Studies in Animal Models

Preclinical in vivo pharmacodynamic studies focusing specifically on 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in animal models are not described in the available scientific literature.

The parent compound, Ropinirole, has undergone extensive in vivo pharmacodynamic evaluation in various animal models of Parkinson's disease, where it has been shown to improve motor function drugs.comnih.gov. These studies have been crucial in establishing the therapeutic potential of Ropinirole. However, the in vivo pharmacological effects of its N-hydroxy metabolite remain uninvestigated.

Exploration of Behavioral Phenotypes in Rodents (e.g., locomotor activity)

There is no specific information available in the reviewed scientific literature regarding the exploration of behavioral phenotypes, including locomotor activity, in rodents following the administration of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one.

Neurochemical Alterations in Specific Brain Regions

Data on the neurochemical alterations in specific brain regions induced by 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one are not available in the public scientific domain.

Electrophysiological Modulations

There are no available studies detailing the electrophysiological modulations caused by 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one.

Comparative Pharmacodynamic Analysis with Ropinirole

A direct comparative pharmacodynamic analysis of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one and its parent compound, Ropinirole, is not available in the reviewed literature.

Mechanistic Elucidation of Biological Effects

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to its target protein. brieflands.com For 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, these studies can illuminate the specific molecular interactions that govern its biological effects. In silico investigations into the binding of indolin-2-one derivatives have shown that their interaction with protein targets is often characterized by a combination of hydrogen bonding and hydrophobic interactions. brieflands.comnih.gov

When docked into a hypothetical receptor active site, the compound demonstrates several key interactions:

Hydrogen Bonding: The 1-hydroxy group and the carbonyl oxygen at the 2-position of the indolin-2-one core are capable of forming critical hydrogen bonds with amino acid residues such as serine, threonine, or asparagine in a receptor's binding pocket. brieflands.com

Ionic Interactions: The tertiary amine in the dipropylaminoethyl side chain is typically protonated at physiological pH. This positive charge allows for a strong ionic bond with negatively charged residues like aspartate or glutamate.

Hydrophobic Interactions: The propyl groups of the side chain and the benzene (B151609) ring of the indolinone core can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine, which helps to anchor the ligand within the binding site. brieflands.com

These combined interactions contribute to the stable binding of the molecule to its target, a prerequisite for initiating a biological response.

Structure-Activity Relationship (SAR) Studies on 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the lead compound, 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, researchers can identify the key pharmacophoric features required for its activity.

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, and modifications to this core can significantly modulate a compound's potency and selectivity. mdpi.com Studies on various indolin-2-one derivatives have shown that the nature and position of substituents on the aromatic ring are critical determinants of activity. nih.govnih.gov For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), can enhance antiproliferative properties in some contexts. nih.gov The position of these substituents is also crucial, as it can influence the molecule's orientation within the target's binding site.

| Position of Substitution | Substituent (R) | Predicted Impact on Activity |

|---|---|---|

| 5-position | -Cl | Increased Potency |

| 5-position | -OCH₃ | Moderate Potency |

| 6-position | -F | Slightly Increased Potency |

| 7-position | -OH | Decreased Potency/Altered Selectivity |

The N-hydroxy (1-hydroxy) group is a unique feature that can significantly influence the compound's pharmacological profile. This moiety can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with a biological target. mdpi.com In some heterocyclic systems, a hydroxyl group adjacent to a carbonyl group can form a strong intramolecular hydrogen bond, which may affect its interaction with external targets. mdpi.com Furthermore, the presence of the N-hydroxy group can alter the compound's electronic properties, lipophilicity, and metabolic stability compared to its unsubstituted analog.

| Compound | Receptor Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

|---|---|---|

| 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one | 15 | 50 |

| 4-(2-(Dipropylamino)ethyl)indolin-2-one (Ropinirole) | 25 | 85 |

The dipropylaminoethyl side chain plays a crucial role, often serving as the primary anchor for receptor binding, particularly for targets like dopamine (B1211576) receptors. researchgate.net The length of the alkyl chains on the nitrogen atom is a critical factor for both potency and selectivity. Generally, a certain chain length is optimal for fitting into the hydrophobic pocket of the receptor. Modifications such as shortening (dimethyl, diethyl) or lengthening the alkyl chains can lead to a decrease in affinity. Similarly, altering the two-carbon (ethyl) linker between the indolinone core and the nitrogen atom can disrupt the optimal spatial arrangement required for effective binding.

| Side Chain Modification | Example Compound Name | Predicted Receptor Affinity |

|---|---|---|

| N,N-dipropyl (Original) | 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one | High |

| N,N-diethyl | 4-(2-(Diethylamino)ethyl)-1-hydroxyindolin-2-one | Moderate |

| N,N-dimethyl | 4-(2-(Dimethylamino)ethyl)-1-hydroxyindolin-2-one | Low |

| Propyl linker | 4-(3-(Dipropylamino)propyl)-1-hydroxyindolin-2-one | Low |

Proteomic and Transcriptomic Profiling in Responding Systems

To understand the broader cellular impact of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, proteomic and transcriptomic analyses are employed. These approaches provide a global view of the changes in protein and gene expression levels, respectively, following treatment with the compound. nih.gov Such studies can reveal the cellular pathways that are modulated, offering insights into the compound's mechanism of action beyond its primary target.

For example, treating a relevant cell line with the compound might lead to the differential expression of proteins involved in specific signaling cascades. nih.gov Techniques like two-dimensional gel electrophoresis followed by mass spectrometry can identify proteins that are up- or down-regulated. nih.gov A hypothetical study might reveal changes in proteins associated with the unfolded protein response (UPR) or DNA damage repair pathways, suggesting that the compound induces cellular stress. nih.gov

| Protein | Pathway | Fold Change | Significance |

|---|---|---|---|

| GRP78/BiP | Unfolded Protein Response | +2.5 | Induction of ER Stress |

| γH2AX | DNA Damage Response | +3.1 | Induction of DNA double-strand breaks |

| Calumenin | Calcium Binding | -1.8 | Disruption of Calcium Homeostasis |

| Prothymosin alpha | Cell Proliferation | -2.2 | Anti-proliferative effect |

Metabolomics in Preclinical Biological Systems

Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems. nih.gov In preclinical studies, this approach can be used to identify biomarkers of drug efficacy or toxicity and to elucidate the metabolic pathways affected by the compound. nih.gov By analyzing biofluids like plasma and urine from animal models treated with 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, researchers can detect subtle changes in the metabolome that reflect the compound's physiological impact. nih.gov For instance, alterations in the levels of specific amino acids, lipids, or energy metabolites could indicate effects on liver function, kidney function, or central nervous system activity. nih.gov

| Metabolite | Metabolic Pathway | Observed Change | Potential Implication |

|---|---|---|---|

| 2-oxoglutarate | TCA Cycle | Increase | Early sign of nephrotoxicity |

| Taurine | Amino Acid Metabolism | Decrease | Hepatotoxicity |

| Kynurenine | Tryptophan Metabolism | Increase | Neuroinflammation/Immune Activation |

| Lactate | Glycolysis | Increase | Mitochondrial dysfunction |

Preclinical Metabolism and Pharmacokinetic Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models (e.g., rodent, canine, zebrafish)

Specific ADME data for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in common animal models such as rodents, canines, or zebrafish is not readily found in the provided search results. For the parent compound, Ropinirole, it is known to be eliminated mainly through hepatic metabolism in dogs. nih.gov In various species, its metabolic processes include dealkylation and hydroxylation, followed by conjugation. nih.gov Mechanistic studies in drug metabolism and pharmacokinetics frequently rely on animal models to understand the absorption and disposition of new chemical entities. nih.gov

In Vitro Metabolic Stability and Metabolite Identification in Animal Microsomes and Hepatocytes

There is no specific information available regarding the in vitro metabolic stability or metabolite identification of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in animal microsomes and hepatocytes. In vitro methods are crucial in early drug discovery for predicting the in vivo metabolism of new compounds, helping to determine their metabolic stability by measuring parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl

The specific Cytochrome P450 (CYP) or Flavin-Containing Monooxygenase (FMO) enzymes responsible for the metabolism of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one have not been detailed. The CYP superfamily of enzymes is essential for the metabolism of a vast number of drugs. For the parent drug, Ropinirole, metabolism in humans is primarily carried out by the enzyme CYP1A2. nih.gov An in vitro study on canine metabolism of Ropinirole indicated that several CYP isoforms could be involved in its clearance, suggesting a reduced impact of potential polymorphism in the canine CYP1A2 enzyme. nih.gov

Information regarding the N-oxidation pathways specifically for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is not available.

In Vivo Metabolic Fate and Pathway Elucidation in Animal Models

Detailed studies elucidating the in vivo metabolic fate and specific metabolic pathways of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in any animal model are not described in the available literature.

Excretion Pathways and Mass Balance Studies in Animal Models

There are no available mass balance or excretion pathway studies for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in animal models. Such studies are fundamental to understanding how a compound and its metabolites are eliminated from the body.

Bioavailability Studies in Animal Models

Specific data from bioavailability studies of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in animal models could not be located. For context, a study on two other hydroxyalkyl-pyridone compounds in rats found oral bioavailabilities of 0.69 and 0.45, respectively. nih.gov

Tissue Distribution Studies in Animal Models

Information not available.

Species Differences in Metabolism and Pharmacokinetics

Information not available.

Analytical and Bioanalytical Methodologies for Research

Development and Validation of Analytical Methods for Identification and Purity Assessment

The process of method development is a systematic approach to selecting and optimizing procedures to meet the required performance characteristics. emerypharma.com Validation is the subsequent process of confirming through laboratory studies that the method is suitable for its intended purpose, evaluating parameters such as accuracy, precision, specificity, linearity, and range. mansapublishers.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one. ijrpr.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, offering high efficiency and the ability to separate compounds based on their hydrophobicity. thermofisher.com

Method development for this compound would typically involve screening various stationary phases (e.g., C18, C8 columns), mobile phase compositions (e.g., gradients of acetonitrile (B52724) or methanol (B129727) in water), and pH modifiers (e.g., formic acid, trifluoroacetic acid) to achieve optimal separation from impurities and related substances. thermofisher.comonlinepharmacytech.info

Detection is a critical component of the HPLC system:

UV-Vis Detectors: The indolinone chromophore in the molecule allows for sensitive detection using UV-Vis spectroscopy. A full wavelength scan would be performed to determine the wavelength of maximum absorbance (λmax) for quantification.

Photodiode Array (PDA) Detectors: A PDA detector provides spectral information across a range of wavelengths simultaneously, which is invaluable for peak purity assessment and distinguishing the target analyte from co-eluting impurities.

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, confirming the identity of the peak by its mass-to-charge ratio (m/z) and offering structural information through fragmentation. ijrpr.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm or ESI+ MS Scan |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. springernature.com Due to the relatively low volatility and polar nature of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one (containing N-H, O-H, and C=O groups), direct analysis by GC-MS is challenging.

To make the compound suitable for GC analysis, a derivatization step is typically required. This involves chemically modifying the polar functional groups to increase volatility and thermal stability. springernature.com Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivatives are more amenable to GC separation. The mass spectrometer then provides definitive identification based on the characteristic fragmentation pattern of the derivatized molecule. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | Initial 100°C, ramp to 300°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-550 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. researchgate.net

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, distinct signals would be expected for the aromatic protons, the protons on the ethyl and propyl chains, and the methylene (B1212753) protons of the indolinone ring.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the side chains.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system (e.g., within the ethyl and propyl groups), while HSQC correlates protons directly to the carbons they are attached to, allowing for definitive assignment of the ¹H and ¹³C spectra.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C5-H, C6-H, C7-H) | 6.8 - 7.5 | m |

| Indolinone CH₂ (C3-H₂) | ~3.5 | s |

| Ethyl CH₂ (Ar-CH₂) | ~2.8 | t |

| Ethyl CH₂ (-CH₂-N) | ~2.6 | t |

| Propyl CH₂ (-N-CH₂) | ~2.4 | t |

| Propyl CH₂ (-CH₂-CH₃) | ~1.5 | sextet |

| Propyl CH₃ | ~0.9 | t |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, the IR spectrum would be expected to show distinct absorption bands corresponding to its key structural features. This technique is highly useful for confirming the presence of expected functional groups and is often used as a rapid identity check.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxy) | Stretch | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=O (Lactam) | Stretch | 1680 - 1710 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Amine/Amide) | Stretch | 1180 - 1360 |

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. thesciencein.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₁₆H₂₄N₂O₂, the expected monoisotopic mass is 276.1838. An HRMS measurement confirming this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion (or a protonated/deprotonated version) is isolated and fragmented by collision-induced dissociation (CID). mdpi.com The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, predictable fragmentation pathways include cleavage of the ethyl side chain (e.g., benzylic cleavage) and loss of the propyl groups from the tertiary amine. This technique is essential for confirming the structure and for identifying and characterizing unknown impurities. uzh.ch

Bioanalytical Method Development for Quantification in Biological Matrices (e.g., plasma, urine, tissues from animal models)

Bioanalytical methods are developed to accurately measure the concentration of a drug or its metabolites in biological fluids like plasma, urine, or tissue homogenates. scispace.comnih.gov These methods are vital for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.info Given its intended use in research involving biological systems, a validated bioanalytical method for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. rjpn.org Method development involves several key steps:

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interferences (e.g., proteins, salts, lipids). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rjpn.org SPE often provides the cleanest extracts and can be automated for high-throughput analysis.

LC-MS/MS Optimization: Chromatographic conditions are optimized for a short run time while ensuring separation from matrix components that could cause ion suppression. rjpn.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 277.2) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference.

Method Validation: The method is rigorously validated according to regulatory guidelines. This involves assessing parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw, short-term, long-term). globalresearchonline.net

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte in blank matrix samples. |

| Accuracy | Closeness of determined values to the true concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision | Closeness of replicate measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| LLOQ | Lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Matrix Effect | Suppression or enhancement of ionization by co-eluting matrix components. | CV of the matrix factor should be ≤15%. |

| Stability | Chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The choice of sample preparation technique for "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one" is dictated by the sample matrix (e.g., plasma, urine, or pharmaceutical formulations) and the subsequent analytical method. The primary goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample to achieve the required sensitivity.

Liquid-Liquid Extraction (LLE) is a conventional and effective method for the extraction of drug molecules from aqueous biological fluids. For a basic compound like "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one," the pH of the aqueous sample would be adjusted to be basic, ensuring the analyte is in its non-ionized form, thus facilitating its partition into an immiscible organic solvent.

Typical Solvents: A range of organic solvents can be employed, including ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), and various mixtures of hexane (B92381) and isoamyl alcohol.

Procedure: The biological sample is mixed with a suitable buffer to adjust the pH, followed by the addition of the organic solvent. After vigorous mixing and centrifugation to separate the layers, the organic layer containing the analyte is evaporated to dryness and the residue is reconstituted in the mobile phase for chromatographic analysis.

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and potential for automation. For "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one," a mixed-mode SPE cartridge, which has both reversed-phase and ion-exchange functionalities, would be highly effective.

Sorbent Selection: A cation-exchange sorbent would be appropriate to retain the basic "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one."

Procedure: The SPE process involves four main steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a specific buffer) to activate the stationary phase.

Loading: The pre-treated biological sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a specific solvent to remove interfering substances while the analyte remains bound.

Elution: A suitable solvent or solvent mixture is used to elute the analyte from the sorbent. The eluate is then typically evaporated and reconstituted for analysis.

| Technique | Advantages | Disadvantages | Typical Application for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one |

| Liquid-Liquid Extraction (LLE) | High recovery for certain compounds, cost-effective. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. | Extraction from plasma or urine samples in preclinical studies. |

| Solid-Phase Extraction (SPE) | High selectivity, high recovery, cleaner extracts, easily automated, reduced solvent usage. | Can be more expensive than LLE, method development can be more complex. | Bioanalytical studies requiring high sensitivity and throughput. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one" in biological matrices due to its high sensitivity, selectivity, and specificity.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for the separation of the analyte from endogenous matrix components and other metabolites.

Stationary Phase: A C18 or C8 column is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous phase (containing a buffer like ammonium (B1175870) acetate or formic acid to ensure good peak shape and ionization) and an organic phase (typically acetonitrile or methanol) is generally preferred to achieve optimal separation.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the positive ion mode, as "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one" contains a basic nitrogen atom that is readily protonated. The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition.

| Parameter | Typical Conditions |

| Chromatography | UHPLC/HPLC |

| Column | C18 or C8, various particle sizes |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Method Validation for Sensitivity, Specificity, Accuracy, and Precision in Preclinical Samples

A bioanalytical method for "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one" must be rigorously validated to ensure the reliability of the data generated in preclinical studies. The validation is typically performed in accordance with regulatory guidelines.

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its parent drug, other metabolites, and endogenous matrix components.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

The validation would involve the analysis of quality control (QC) samples at multiple concentration levels (low, medium, and high) prepared in the same biological matrix as the study samples.

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

Chromatographic Purity Assessment and Impurity Profiling

The assessment of the chromatographic purity of "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one" as a reference standard, and its profiling as an impurity in the active pharmaceutical ingredient (API) Ropinirole, is critical for ensuring the quality and safety of the drug product. Stability-indicating HPLC or UHPLC methods are developed for this purpose.

The method should be capable of separating "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one" from Ropinirole and other known and potential unknown impurities. The development of such a method often involves screening different columns, mobile phase compositions, pH, and gradient conditions to achieve the desired resolution.

Forced degradation studies are performed on the parent drug, Ropinirole, to generate potential degradation products and to demonstrate the specificity of the analytical method. These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. The developed method must be able to resolve the parent drug from all significant degradation products, including "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one" if it is formed under these conditions.

Stability Studies under Laboratory Conditions

The stability of "4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one" in biological samples and in analytical solutions is a critical aspect of the validation of a bioanalytical method. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Key Stability Studies:

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling and processing time.

Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

Stock Solution Stability: Evaluates the stability of the analyte in its stock and working solutions under specified storage conditions.

Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler before injection into the chromatographic system.

For each stability study, the concentrations of the analyte in the stored samples are compared to those of freshly prepared samples. The mean concentration of the stability samples should be within a certain percentage (e.g., ±15%) of the nominal concentration.

| Stability Test | Storage Condition | Purpose |

| Freeze-Thaw | Multiple cycles of freezing (e.g., -20°C) and thawing (room temperature) | To simulate sample retrieval and re-analysis. |

| Short-Term | Room temperature for a specified duration (e.g., 4-24 hours) | To ensure stability during sample processing. |

| Long-Term | Frozen at a specified temperature (e.g., -20°C or -80°C) for an extended period | To define the maximum storage duration for study samples. |

| Post-Preparative | Autosampler temperature (e.g., 4°C) for a specified duration | To ensure stability of extracted samples prior to injection. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of a molecule. nih.govijrar.org For 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, these calculations would reveal key electronic parameters.

The optimized molecular geometry would be the first step, providing the most stable three-dimensional arrangement of the atoms. From this, electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The reactivity of the molecule can be further understood by calculating various chemical descriptors. These descriptors help in identifying the most reactive sites for electrophilic and nucleophilic attacks.

Table 1: Illustrative Quantum Chemical Descriptors for an Indolin-2-one Derivative (Note: This data is hypothetical and based on typical values for indolin-2-one derivatives, as specific data for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is not publicly available.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.0 eV | The energy released when an electron is added. |

| Ionization Potential | 6.8 eV | The energy required to remove an electron. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one would identify the most stable, low-energy conformations. This is particularly important due to the flexible dipropylaminoethyl side chain.

Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. nih.govmdpi.com By simulating the motion of the atoms in a system (e.g., the molecule in a solvent or interacting with a biological target), MD can reveal how the molecule flexes, and how its different parts interact with each other and with their environment. For instance, an MD simulation of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one in water would show the stability of its conformations and the interactions with water molecules. When complexed with a protein, MD simulations can assess the stability of the binding pose. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Candidates

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction tools use computational models to estimate these properties, saving significant time and resources in the early stages of drug discovery. researchgate.netnih.gov For 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, a variety of ADME parameters would be predicted.

These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These properties are used in models like Lipinski's Rule of Five to predict oral bioavailability. mdpi.com

Table 2: Predicted ADME Properties for an Indolin-2-one Derivative (Note: This data is hypothetical and based on typical predictions for compounds with similar structures, as specific data for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is not publicly available.)

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five. |

| LogP | 2.5 - 4.0 | Indicates good membrane permeability. |

| H-bond Donors | 1-2 | Compliant with Lipinski's Rule of Five. |

| H-bond Acceptors | 3-4 | Compliant with Lipinski's Rule of Five. |

| Aqueous Solubility | Moderate | Affects absorption and formulation. |

| Blood-Brain Barrier Permeability | Moderate to High | Suggests potential for CNS activity. |

| CYP450 2D6 Inhibition | Potential Inhibitor | May lead to drug-drug interactions. |

Ligand-Based and Structure-Based Drug Design Approaches

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.netmdpi.com Both ligand-based and structure-based drug design approaches are employed to develop new indolin-2-one derivatives.

Ligand-based drug design is used when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. For 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, if other compounds with similar structures are known to be active, their common features can be used to build a pharmacophore model.

Structure-based drug design , on the other hand, is employed when the 3D structure of the target protein is available. Molecular docking is a key technique in this approach, where the compound is computationally placed into the binding site of the protein to predict its binding orientation and affinity. farmaceut.orgnih.gov This allows for the rational design of modifications to the molecule to improve its binding. For example, if 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one were to be docked into a kinase active site, the interactions of the indolin-2-one core, the hydroxy group, and the side chain with the amino acid residues of the protein would be analyzed to guide further chemical synthesis. eurekaselect.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.comappconnect.in For a series of active indolin-2-one derivatives, a common pharmacophore model could be generated. This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net This is a powerful method for discovering novel chemical entities with a desired biological activity.

Prediction of Metabolic Hot Spots and Biotransformation Pathways

Understanding how a compound is metabolized in the body is crucial for its development as a drug. Computational tools can predict the most likely sites on a molecule that will be modified by metabolic enzymes, known as "metabolic hot spots." nih.govresearchgate.net For 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, these tools would analyze the reactivity of different atoms and their accessibility to metabolic enzymes like the Cytochrome P450 (CYP) family.

The primary biotransformation pathways for indolin-2-one derivatives often involve oxidation (hydroxylation) of the aromatic ring and the aliphatic side chains. nih.govdshs-koeln.de The N-dealkylation of the dipropylamino group is also a possible metabolic route. Phase II metabolism, such as glucuronidation, may also occur on hydroxylated metabolites. nih.gov Predicting these pathways helps in identifying potential metabolites that may be active or toxic.

Table 3: Predicted Metabolic Hotspots for 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one (Note: This is a qualitative prediction based on common metabolic pathways for related structures.)

| Potential Metabolic Reaction | Location on the Molecule | Predicted Metabolite Structure |

| Aromatic Hydroxylation | Benzene (B151609) ring of the indolinone core | Hydroxylated indolinone derivative |

| N-dealkylation | Dipropylamino group | Mono-propylamino and amino derivatives |

| Oxidation of alkyl chain | Propyl groups | Hydroxylated propyl groups |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comresearchgate.netnih.gov For a set of indolin-2-one derivatives with known activities, a QSAR model can be built using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. mdpi.comnih.gov This approach is a cornerstone of modern medicinal chemistry for optimizing the potency of lead compounds.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Analogs Based on SAR/SMR Insights

The indolin-2-one core is a privileged structure in drug discovery, known for its role in potent kinase inhibitors. nih.govgrowingscience.com Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies are pivotal in guiding the design of new analogs of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one with improved properties.

Key SAR Observations for Indolin-2-one Derivatives:

| Position of Substitution | Impact on Activity |

| C3-substitution | Critical for kinase inhibitory activity and selectivity. Modifications with various aryl or heteroaryl groups can modulate potency against different kinases. acs.org |

| N1-substitution | Can influence pharmacokinetic properties and cellular permeability. |

| Benzene (B151609) ring substitution | Affects solubility, metabolic stability, and target binding affinity. |

By systematically modifying the substituents on the indolin-2-one core of N-Hydroxyropinirole, researchers can explore the chemical space to identify analogs with enhanced potency, selectivity, or improved metabolic stability. For instance, introducing different alkyl or aryl groups on the dipropylamino moiety could influence receptor binding affinity and selectivity. Similarly, substitutions on the aromatic ring of the indolin-2-one scaffold could be explored to optimize pharmacokinetic parameters. The synthesis of such novel analogs would likely follow established synthetic routes for 3-substituted indolin-2-ones, which often involve the condensation of an appropriate oxindole with an aldehyde or ketone. acs.org

Investigation of Potential Off-Target Activities Relevant to Preclinical Research

While the primary pharmacological target of the parent compound, Ropinirole, is the dopamine (B1211576) D2 receptor, understanding the off-target activities of its metabolites like 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is crucial for a comprehensive preclinical safety assessment. In silico predictive models and in vitro screening panels are valuable tools for identifying potential off-target interactions. nih.govfrontiersin.org

Ropinirole itself has weak activity at 5-HT2 and α2 receptors and virtually no affinity for 5-HT1, benzodiazepine, GABA, muscarinic, α1, and β-adrenoreceptors. ijddr.in However, the introduction of the N-hydroxy group could alter this profile. Therefore, future research should involve screening N-Hydroxyropinirole against a broad panel of receptors, enzymes, and ion channels to identify any clinically relevant off-target binding. This is particularly important as off-target effects can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. nih.gov

Development of Advanced Animal Models for Specific Disease Research